molecular formula C21H18ClFO5 B2897482 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 701972-64-7

3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2897482
CAS No.: 701972-64-7
M. Wt: 404.82
InChI Key: ALWOOPMRVNBSDQ-UHFFFAOYSA-N
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Description

The compound “3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid” is a chemical substance with a molecular weight of 390.8 . It is produced by Princeton BioMolecular Research, Inc.


Molecular Structure Analysis

The InChI code for this compound is "1S/C20H16ClFO5/c1-10-12-6-7-17 (26-9-14-15 (21)4-3-5-16 (14)22)11 (2)19 (12)27-20 (25)13 (10)8-18 (23)24/h3-7H,8-9H2,1-2H3, (H,23,24)" . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 390.8 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the search results.

Safety and Hazards

The compound is considered hazardous according to the Safety Data Sheet . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or vapors of the compound, and to use personal protective equipment when handling it .

Properties

IUPAC Name

3-[7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFO5/c1-11-13-6-8-18(27-10-15-16(22)4-3-5-17(15)23)12(2)20(13)28-21(26)14(11)7-9-19(24)25/h3-6,8H,7,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWOOPMRVNBSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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